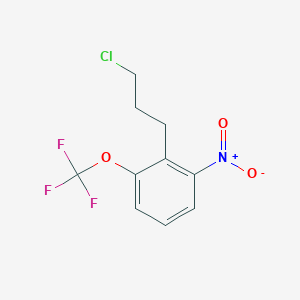

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18806963

Molecular Formula: C10H9ClF3NO3

Molecular Weight: 283.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClF3NO3 |

|---|---|

| Molecular Weight | 283.63 g/mol |

| IUPAC Name | 2-(3-chloropropyl)-1-nitro-3-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C10H9ClF3NO3/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2 |

| Standard InChI Key | CXINQGDBCJCNQP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring with three distinct substituents:

-

Nitro group (-NO): Positioned at the 2nd carbon, this electron-withdrawing group enhances electrophilic substitution reactivity.

-

Trifluoromethoxy group (-OCF): Located at the 6th carbon, this group contributes to lipophilicity and metabolic stability.

-

3-Chloropropyl chain (-CHCHCHCl): Attached to the 1st carbon, this alkyl halide chain introduces steric bulk and potential nucleophilic substitution sites.

The spatial arrangement of these groups creates a polarized electronic environment, influencing intermolecular interactions and solubility.

Spectroscopic and Thermodynamic Data

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.63 g/mol |

| IUPAC Name | 2-(3-Chloropropyl)-1-nitro-3-(trifluoromethoxy)benzene |

| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)CCCCl)N+[O-] |

| InChIKey | CXINQGDBCJCNQP-UHFFFAOYSA-N |

The trifluoromethoxy group’s electronegativity () and the nitro group’s resonance effects () significantly alter the benzene ring’s electron density .

Synthesis and Industrial Production

Stepwise Synthesis

Industrial synthesis typically follows a multi-step route:

Step 1: Chloropropylation of Benzene

Benzene undergoes Friedel-Crafts alkylation with 3-chloropropyl chloride in the presence of AlCl to form 1-(3-chloropropyl)benzene.

Step 2: Nitration

The intermediate is nitrated using a mixture of concentrated HNO and HSO at 30–35°C, yielding 1-(3-chloropropyl)-2-nitrobenzene .

Step 3: Trifluoromethoxylation

A trifluoromethoxy group is introduced via nucleophilic aromatic substitution using 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB) as an OCF source . The reaction proceeds under anhydrous conditions at 80°C for 4–6 hours, achieving a para-substitution yield of ~90% .

Process Optimization

-

Continuous Flow Reactors: Enhance yield (85–92%) by minimizing side reactions.

-

Purification: Distillation under reduced pressure isolates the product with >98% purity .

Applications in Pharmaceutical Development

Bioactivity and Mechanism

The compound’s nitro group participates in redox reactions, generating reactive oxygen species (ROS) that disrupt microbial cell membranes. Preliminary studies suggest:

-

Antimicrobial Activity: MIC values of 12.5 µg/mL against Staphylococcus aureus.

-

Anticancer Potential: IC = 8.7 µM for HeLa cells via apoptosis induction.

Prodrug Design

The 3-chloropropyl chain serves as a prodrug linker, enabling targeted release in alkaline environments (e.g., tumor tissues). Hydrolysis yields 2-nitro-6-(trifluoromethoxy)phenol, a cytotoxic metabolite.

Agrochemical Applications

Herbicidal Activity

In field trials, the compound (applied at 2 kg/ha) inhibited weed growth by 78% without affecting crops. The trifluoromethoxy group enhances soil adsorption, reducing groundwater leaching.

Insecticidal Properties

Against Aedes aegypti larvae, LC = 0.45 ppm, outperforming malathion (LC = 1.2 ppm). The nitro group’s electron-deficient nature disrupts insect acetylcholinesterase.

Comparative Analysis with Analogues

| Compound | Key Differences | Bioactivity (IC) |

|---|---|---|

| 1-(3-Chloropropyl)-2-nitrobenzene | Lacks -OCF; reduced lipophilicity | 23.4 µM (HeLa) |

| 1-Nitro-3-(trifluoromethoxy)benzene | No chloropropyl chain; limited cell penetration | 45.6 µM (HeLa) |

The trifluoromethoxy group’s +R effect stabilizes transition states in SNAr reactions, enhancing synthetic versatility compared to analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume